Oxprenoate potassium
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Overview
Description
RU 28318, potassium salt, also known as oxprenoate potassium, is a potent and selective antagonist for the mineralocorticoid receptor. It is chemically defined as (7α,17α)-17-Hydroxy-3-oxo-7-propylpregn-4-ene-21-carboxylic acid, potassium salt. This compound is primarily used in scientific research to study the effects of mineralocorticoid receptor antagonism .
Mechanism of Action
Target of Action
Oxprenoate potassium, also known as RU-28318, is a synthetic steroidal antimineralocorticoid . The primary target of this compound is the mineralocorticoid receptor (MR) . The MR is a nuclear receptor that regulates electrolyte balance and blood pressure .
Mode of Action
This compound acts as a potent antagonist of the mineralocorticoid receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound inhibits the action of mineralocorticoids, hormones that regulate salt and water balance in the body .
Biochemical Pathways
It is known that the compound’s interaction with the mineralocorticoid receptor can influence the regulation of electrolyte and fluid balance, which are critical for maintaining blood pressure .
Result of Action
This compound has been reported to accentuate dexamethasone-induced apoptosis . Apoptosis is a form of programmed cell death, and dexamethasone is a type of corticosteroid medication. This suggests that this compound may have potential applications in conditions where the induction of apoptosis could be beneficial.
Biochemical Analysis
Biochemical Properties
Oxprenoate potassium is a potent mineralocorticoid (MR) antagonist . It has been shown to accentuate DEX (dexamethasone)-induced apoptosis
Cellular Effects
Given its role as a mineralocorticoid antagonist, it may influence cell function by modulating the activity of mineralocorticoid receptors, which are involved in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a mineralocorticoid antagonist, it likely exerts its effects at the molecular level by binding to mineralocorticoid receptors, thereby inhibiting or activating certain enzymes and causing changes in gene expression .
Preparation Methods
The synthesis of RU 28318, potassium salt, involves several steps, starting from the appropriate steroidal precursors. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation: Conversion of hydroxyl groups to ketones.
Alkylation: Addition of propyl groups to the steroid structure.
Carboxylation: Introduction of carboxylic acid groups.
Salt Formation: Conversion of the carboxylic acid to its potassium salt form.
The reaction conditions for these steps often involve the use of strong bases, oxidizing agents, and specific catalysts to ensure the desired transformations. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
RU 28318, potassium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional ketone groups.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: The propyl group can be substituted with other alkyl groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RU 28318, potassium salt, has a wide range of scientific research applications:
Chemistry: Used to study the effects of mineralocorticoid receptor antagonism on various chemical pathways.
Biology: Employed in research on the role of mineralocorticoid receptors in biological systems, including the regulation of blood pressure and electrolyte balance.
Medicine: Investigated for its potential therapeutic effects in conditions like hypertension and heart failure.
Industry: Utilized in the development of new drugs targeting the mineralocorticoid receptor
Comparison with Similar Compounds
RU 28318, potassium salt, is unique in its high selectivity and potency as a mineralocorticoid receptor antagonist. Similar compounds include:
Spironolactone: Another mineralocorticoid receptor antagonist, but with less selectivity and more side effects.
Eplerenone: A more selective antagonist compared to spironolactone, but still less potent than RU 28318, potassium salt.
Canrenone: A metabolite of spironolactone with similar activity but different pharmacokinetic properties.
RU 28318, potassium salt, stands out due to its high selectivity and potency, making it a valuable tool in scientific research .
Properties
CAS No. |
76676-34-1 |
---|---|
Molecular Formula |
C25H38KO4 |
Molecular Weight |
441.7 g/mol |
IUPAC Name |
potassium;3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |
InChI |
InChI=1S/C25H38O4.K/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24,29)13-9-21(27)28;/h15-16,19-20,22,29H,4-14H2,1-3H3,(H,27,28);/t16-,19+,20+,22-,23+,24+,25-;/m1./s1 |
InChI Key |
PANURJROBJMUPT-UYOQDFFISA-N |
SMILES |
CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)[O-])O)C.[K+] |
Isomeric SMILES |
CCC[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(CCC(=O)O)O)C.[K] |
Canonical SMILES |
CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.[K] |
Synonyms |
17 beta-hydroxy-3-oxo-7 alpha-propyl(17 alpha)pregn-4-ene-21-carboxylate potassium salt RU 28318 RU-28318 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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